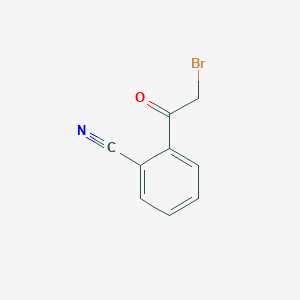

2-(2-Bromoacetyl)benzonitrile

Beschreibung

Contextualization of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile derivatives, characterized by the presence of a cyano (-C≡N) group attached to a benzene (B151609) ring, are fundamental intermediates in organic synthesis. The nitrile group is a versatile functional group that can undergo a wide array of chemical transformations. It can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions to form heterocyclic systems. This reactivity makes benzonitrile-containing molecules valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and dyes. maksons.co.incymitquimica.com The electronic properties of the nitrile group can also influence the reactivity of the aromatic ring, directing further substitutions.

Significance of α-Halocarbonyl Compounds as Synthetic Intermediates

α-Halocarbonyl compounds, which feature a halogen atom on the carbon adjacent to a carbonyl group, are highly reactive and valuable synthetic intermediates. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for numerous classical and modern organic reactions, including the formation of epoxides, the Favorskii rearrangement, and various alkylation reactions. Their ability to readily react with a diverse range of nucleophiles makes them indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds.

Overview of Bromoacetyl Functionality in Chemical Transformations

The bromoacetyl group (-C(=O)CH2Br) is a particularly potent example of an α-halocarbonyl functionality. The high reactivity of the carbon-bromine bond makes it an excellent electrophile for reactions with a wide variety of nucleophiles, such as amines, thiols, and carbanions. cymitquimica.comevitachem.com This reactivity is central to the construction of more complex molecular frameworks. For instance, the reaction of a bromoacetyl compound with a nucleophile is a common strategy for introducing an acetyl-linked substituent onto a molecule. This functionality is frequently employed in the synthesis of heterocyclic compounds like thiazoles and quinazolinones. mdpi.comtandfonline.com

Research Landscape and Emerging Trends in Benzonitrile-Based Scaffolds

The field of benzonitrile-based scaffolds is an active area of research, with continuous efforts to develop new synthetic methodologies and explore novel applications. A significant trend is the incorporation of these scaffolds into biologically active molecules. For example, derivatives of 2-(2-Bromoacetyl)benzonitrile are being investigated for their potential anticonvulsant activities. mdpi.comnih.govuj.edu.pl Research is also focused on using these compounds as building blocks for the synthesis of complex heterocyclic systems and as intermediates in the production of microtubule inhibitors and other therapeutic agents. medchemexpress.com The development of more efficient and sustainable synthetic routes to these compounds remains a key objective for chemists in this field. evitachem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWHVTKOWVMEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618743 | |

| Record name | 2-(Bromoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-86-4 | |

| Record name | 2-(Bromoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 2 2 Bromoacetyl Benzonitrile

The compound 2-(2-Bromoacetyl)benzonitrile is a solid at room temperature with a molecular formula of C9H6BrNO. sigmaaldrich.comfishersci.fi Its molecular weight is approximately 224.06 g/mol . sigmaaldrich.com While specific data on its boiling point is limited, it is a crystalline solid with a defined melting point. sigmaaldrich.comchemicalbook.com

| Property | Value | Source |

| Molecular Formula | C9H6BrNO | sigmaaldrich.comfishersci.fi |

| Molecular Weight | 224.06 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| IUPAC Name | 2-(bromoacetyl)benzonitrile | sigmaaldrich.com |

| InChI Key | WVWHVTKOWVMEIM-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis of 2 2 Bromoacetyl Benzonitrile

The primary synthetic route to 2-(2-Bromoacetyl)benzonitrile involves the bromination of a suitable precursor. A common method is the reaction of 2-acetylbenzonitrile (B2691112) with a brominating agent.

A related compound, 4-(2-Bromoacetyl)benzonitrile (B32679), is synthesized from 4-cyanoacetophenone and N-bromosuccinimide (NBS) in ethyl acetate, often with a catalyst like Amberlyst-15 ion exchange resin to improve the reaction's efficiency. evitachem.comchemicalbook.com

Applications As a Versatile Synthetic Building Block

Precursor in Pharmaceutical Intermediate Synthesis

Bromoacetyl benzonitrile (B105546) isomers are significant intermediates in the synthesis of pharmaceuticals and biologically active compounds. maksons.co.insmolecule.comlookchem.com Their ability to react with various nucleophiles, such as amines and thiols, allows for the straightforward introduction of the cyanophenyl moiety into a larger molecular structure, a common feature in many therapeutic agents. smolecule.com The 4-isomer, 4-(2-bromoacetyl)benzonitrile (B32679), is a documented raw material for pharmaceutical intermediates. chemicalbook.com

The rise of invasive fungal infections, particularly those caused by Candida species, has spurred the development of new antifungal agents. maksons.co.in The compound 4-(2-bromoacetyl)benzonitrile has emerged as a key starting material in the synthesis of novel compounds with promising anti-Candida activity.

Researchers have utilized 4-(2-bromoacetyl)benzonitrile in Hantzsch-type reactions to synthesize various thiazole (B1198619) derivatives. For example, it is reacted with thioacetamide (B46855) to form 4-(2-methylthiazol-4-yl)benzonitrile, a precursor to a series of 1,4-phenylene-bisthiazoles evaluated for their ability to inhibit lanosterol (B1674476) 14α-demethylase, a critical enzyme in fungal cell membrane biosynthesis. Another study involved reacting 4-(2-bromoacetyl)benzonitrile with thiosemicarbazide (B42300) derivatives to produce thiazolyl-hydrazone compounds, which were then tested against various Candida strains. researchgate.net The resulting compounds, such as 4-(2-(2-(tetrahydro-4H-thiopyran-4-ylidene)hydrazinyl)-1,3-thiazol-4-yl)benzonitrile, were screened for their antifungal properties. researchgate.net

Furthermore, isotopically labeled 4-(2-bromoacetyl)[Ar-¹³C₆]benzonitrile has been used in the synthesis of ¹³C₆-Ravuconazole, a triazole antifungal agent, highlighting its role in the development of next-generation antifungal drugs. nih.gov

Table 1: Examples of Anti-Candida Agent Synthesis

| Precursor | Reagent | Resulting Scaffold | Target/Activity |

| 4-(2-Bromoacetyl)benzonitrile | Thioacetamide | 1,4-Phenylene-bisthiazoles | Lanosterol 14α-demethylase inhibitors |

| 4-(2-Bromoacetyl)benzonitrile | Tetrahydro-2H-thiopyran-4-carbothiohydrazide | Thiazolyl-hydrazones | Anti-Candida activity |

| 4-(2-Bromoacetyl)[Ar-¹³C₆]benzonitrile | Various | ¹³C₆-Ravuconazole | Triazole antifungal agent |

The search for novel anticancer therapeutics has led chemists to explore unique molecular scaffolds. Derivatives of 4-(2-bromoacetyl)benzonitrile have shown potential in this area. In one notable study, the reaction between 4-(2-bromoacetyl)benzonitrile and 2-benzoylpyridine (B47108) thiosemicarbazone was used to produce a tridentate NNN ligand named 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile (ppytbH). ontosight.aichemicalbook.com

This ligand was subsequently used to form an octahedral cobalt(II) complex. Both the free ligand (ppytbH) and its cobalt complex demonstrated potential anticancer activity against U937 human monocytic cancer cells, with IC₅₀ values of 12.76 µM and 12.83 µM, respectively. ontosight.ai The study suggested that these molecules interact with DNA through an intercalative binding mode. ontosight.ai The parent structure of bromoacetyl benzonitrile is recognized as a precursor for synthesizing various molecules with antitumor potential.

Microtubules are critical components of the cellular cytoskeleton and are a validated target for anticancer drugs. Agents that interfere with microtubule dynamics can halt cell division and induce apoptosis in cancer cells. The compound 4-(2-bromoacetyl)benzonitrile is a key starting material for the synthesis of STA-5312, a potent, orally active microtubule inhibitor. medchemexpress.comambeed.com Research has demonstrated the synthesis of this novel indolizine (B1195054) acetamide (B32628) derivative beginning with 4-(2-bromoacetyl)benzonitrile. researchgate.net STA-5312 has shown anti-cancer activity against cancers that are resistant to other chemotherapy agents. medchemexpress.com

The ongoing challenge of HIV and the emergence of drug-resistant strains necessitates the development of new antiretroviral agents. researchgate.net Synthetic pathways utilizing derivatives of bromoacetyl benzonitrile have contributed to the discovery of novel HIV replication inhibitors.

In a notable example, a multi-step synthesis was developed to create a library of dihydropyrimidinone (DHPM) analogues. This process involved the creation of 4-(2-bromoacetyl)-3-methylbenzonitrile, a derivative of the target compound. chemicalbook.com This intermediate was then reacted with other reagents in the synthesis of compounds like 3-methyl-4-(2-(6-methyl-4-(1-methyl-1H-indol-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiazol-4-yl)benzonitrile. These DHPM derivatives were identified as nonnucleoside reverse transcriptase inhibitors (NNRTIs), with some showing cellular potency comparable to the clinical drug Nevirapine. chemicalbook.com

Role in Agrochemical Development

Beyond pharmaceuticals, bromoacetyl benzonitrile isomers serve as important intermediates in the agrochemical industry. maksons.co.inlookchem.com They are used as versatile building blocks for producing active ingredients in products designed for crop protection. maksons.co.in For instance, a related compound, Methyl 4-(2-bromoacetyl)benzoate, is noted for its applications in agrochemicals. While specific commercial pesticides derived directly from 2-(2-bromoacetyl)benzonitrile are not extensively detailed in readily available literature, its classification as an intermediate for agrochemicals points to its role in the synthesis of various active compounds, likely including fungicides and herbicides. lookchem.com

Synthesis of Advanced Organic Materials

The reactivity of the bromoacetyl benzonitrile scaffold also lends itself to the field of materials science. These compounds are used to create functional organic materials with specific electronic or photophysical properties.

A fluorinated derivative, 2-(2-bromoacetyl)-5-fluorobenzonitrile, is noted for its utility in creating advanced materials, including polymers and coatings. smolecule.com In another application, 4-(2-bromoacetyl)benzonitrile is used as a precursor in a multi-step synthesis to create 4-(2,5-dibromothieno[3,2-b]thiophen-3-yl)benzonitrile. researchgate.net This monomer is then used in electropolymerization to produce π-conjugated polymers that exhibit electrochromic properties, changing color in response to an electrical potential. researchgate.net

Furthermore, 4-(2-bromoacetyl)benzonitrile has been used to synthesize a precursor for thieno[3,2-b]thiophene-based polymers. Density functional theory (DFT) studies of this precursor suggest its suitability for use in organic light-emitting diode (OLED) applications.

Construction of Complex Polyheterocyclic Systems

The reactivity of the bromoacetyl group in conjunction with the nitrile-substituted benzene (B151609) ring makes 4-(2-bromoacetyl)benzonitrile a key building block for constructing complex polyheterocyclic systems. nih.govacs.orgresearchgate.net A prime example is its use in the synthesis of the thieno[3,2-b]thiophene (B52689) system, which is itself a fused heterocyclic compound. nih.govossila.com Thieno[3,2-b]thiophenes are electron-rich, planar molecules with good charge transport characteristics, making them desirable components in materials science. nih.govresearchgate.net

The synthesis, developed by Öztürk's group and utilized by others, provides a straightforward, two-step, high-yield route to 3-aryl thieno[3,2-b]thiophenes. nih.gov This method involves the reaction of a lithiated thiophene (B33073) with sulfur and subsequently with an α-bromoketone, such as 4-(2-bromoacetyl)benzonitrile, followed by an acid-catalyzed ring closure. nih.govresearchgate.net

This core thienothiophene structure serves as a scaffold for building even larger, more complex polyheterocyclic systems. By functionalizing the thienothiophene ring, for example through Suzuki coupling reactions, various aryl groups can be introduced. researchgate.net Research has shown the synthesis of novel fluorescent materials by linking electron-donating triphenylamine (B166846) (TPA) and bulky tetraphenylethylene (B103901) (TPE) units to the 4-thieno[3,2-b]thiophen-3-ylbenzonitrile core. acs.orgacs.org The resulting molecules, such as TT-TPA, TPA-TT-TPA, and TPE-TT-TPE, are complex polyheterocyclic structures with unique photophysical properties, including large Stokes shifts and dual emission, making them subjects of interest for advanced material applications. acs.orgacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(2-Bromoacetyl)benzonitrile |

| 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN) |

| 3-bromothiophene |

| n-butyllithium |

| triphenylamine (TPA) |

| tetraphenylethylene (TPE) |

| N-bromosuccinimide (NBS) |

| 4-(2,5-dibromothieno[3,2-b]thiophen-3-yl)benzonitrile |

| methyl methacrylate (B99206) (MMA) |

| 4-[2-(4-diphenylaminophenyl)-thieno[3,2-b]thiophen-3-yl]benzonitrile (TT-TPA) |

| TPA-TT-TPA |

Derivatization Strategies and Analogue Development

Synthesis of Substituted Thiazole (B1198619) Rings

A primary derivatization pathway for 2-(2-bromoacetyl)benzonitrile involves the construction of thiazole rings, a privileged scaffold in drug discovery. The Hantzsch thiazole synthesis is a cornerstone of this approach, reacting the α-bromo ketone with a thioamide-containing compound.

A common reaction involves the condensation of this compound with thiourea (B124793) to yield 4-(2-aminothiazol-4-yl)benzonitrile. acs.org This reaction is typically carried out in ethanol (B145695) at reflux temperature. acs.org The resulting aminothiazole serves as a versatile intermediate for further functionalization.

The substituents on the thiazole ring can be systematically varied to fine-tune the electronic and steric properties of the resulting molecules. This is often achieved by employing different thioamides in the Hantzsch synthesis, which allows for the introduction of various groups at the 2-position of the thiazole ring. nih.gov

Furthermore, the introduction of substituents at other positions of the thiazole ring has been explored. For instance, modifications at the 4'-position of the thiazole have been shown to be generally well-tolerated, with the introduction of aromatic substituents leading to compounds with retained or slightly decreased activity in certain biological assays. nih.gov In contrast, substitutions at the 5'-position have been observed to result in a significant loss of activity in some cases. nih.gov

A study on 2-aminothiazole (B372263) derivatives as allosteric modulators of protein kinase CK2 investigated the impact of various substituents on a phenyl ring at the 4-position of the thiazole. The introduction of methoxy, dimethoxy, dihydroxy, and bromo-hydroxy groups was explored to modulate the electron density of the phenyl ring. nih.gov

Table 1: Examples of Substituted Thiazoles Derived from this compound

| Starting Thioamide/Reagent | Resulting Thiazole Derivative | Reference |

| Thiourea | 4-(2-Aminothiazol-4-yl)benzonitrile | acs.org |

| 2-Benzoylpyridine (B47108) thiosemicarbazone | 4-(2-(2-(Phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazol-4-yl)benzonitrile | sci-hub.se |

| Thioacetamide (B46855) | 4-(2-Methylthiazol-4-yl)benzonitrile | mdpi.com |

The synthesis of molecules containing two thiazole rings, or bis-thiazole systems, has been an area of active research. These compounds can be synthesized from this compound through multi-step reaction sequences.

One approach involves the initial synthesis of 4-(2-methylthiazol-4-yl)benzonitrile from 4-(2-bromoacetyl)benzonitrile (B32679) and thioacetamide. mdpi.comresearchgate.net The nitrile group of this intermediate is then converted to a thioamide, which can undergo a second Hantzsch condensation with an α-haloketone to form the bis-thiazole system. researchgate.net This strategy has been employed to generate a series of 1,4-phenylene-bisthiazoles. mdpi.comresearchgate.net

Another study reported the synthesis of novel bis-thiazole derivatives by reacting a bis-thiosemicarbazone with two equivalents of an α-halocarbonyl compound, such as 2-(bromoacetyl)benzothiazole. nih.gov

Functionalization of the Benzonitrile (B105546) Ring

The introduction of additional reactive sites on the benzonitrile ring can expand the synthetic utility of these compounds. For example, nitration of a benzonitrile derivative introduces a nitro group, which is a strong electron-withdrawing group and can act as an electrophilic site for further reactions. This nitro group can also direct subsequent nucleophilic aromatic substitution reactions.

Conversely, nucleophilic sites can also be introduced. The synthesis of 4-(2-aminothiazol-4-yl)benzonitrile from this compound introduces a primary amino group, which is a key nucleophilic center for further derivatization, such as acylation or the formation of Schiff bases. acs.org The bromoacetyl group itself is a potent electrophilic site that readily reacts with nucleophiles. ontosight.ai

The development of methods for the stereoselective synthesis of chiral derivatives of this compound is crucial for applications in medicinal chemistry, where enantiomers often exhibit different biological activities.

Biocatalysis has emerged as a powerful tool for the enantioselective transformation of prochiral ketones. The bioreduction of 4-(bromoacetyl)benzonitrile using alcohol dehydrogenases has been investigated as a route to chiral halohydrins, which are versatile intermediates in the synthesis of pharmaceuticals. uniovi.es

Furthermore, strategies for the atroposelective synthesis of axially chiral benzonitriles have been developed. Although not starting directly from this compound, these methods highlight the feasibility of creating chiral benzonitrile-containing molecules through dynamic kinetic resolution processes catalyzed by N-heterocyclic carbenes. nih.gov Such approaches could potentially be adapted for derivatives of this compound. The concept of stereoselective synthesis relies on principles such as using a chiral pool, resolution of racemates, or employing chiral auxiliaries to control the three-dimensional arrangement of atoms. ethz.ch

Formation of Hydrazone and Acylhydrazone Derivatives

The carbonyl group of the bromoacetyl moiety in this compound and its thiazole derivatives can be readily converted into hydrazones and acylhydrazones. These functional groups are known to be important pharmacophores in many biologically active compounds. researchgate.net

For instance, thiazole derivatives of this compound can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide intermediate. This hydrazide can then be condensed with various aromatic or heteroaromatic aldehydes to yield a library of acylhydrazone derivatives. mdpi.com This approach has been successfully used to synthesize a series of 1,4-phenylene-bisthiazole acylhydrazones. mdpi.com

In another example, this compound was reacted with 2-benzoylpyridine thiosemicarbazone to produce a tridentate NNN ligand, 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazol-4-yl)benzonitrile. sci-hub.se Hydrazone linkages are also of interest due to their potential pH-sensitivity, which can be exploited in drug delivery systems. science.gov

Ligand Design and Coordination Chemistry (e.g., NNN ligands)

The compound this compound, and more specifically its isomer 4-(2-bromoacetyl)benzonitrile, serves as a valuable precursor in the design and synthesis of complex organic molecules known as ligands, which are capable of binding to metal ions to form coordination complexes. The reactivity of the α-bromoketone functional group is central to these derivatization strategies, allowing for the construction of intricate molecular architectures, including polydentate ligands that can coordinate to a metal center through multiple atoms.

A notable application of this chemical is in the synthesis of tridentate NNN ligands, which are ligands that bind to a metal ion through three nitrogen atoms. These ligands are of significant interest in coordination chemistry due to their ability to form stable octahedral complexes with various transition metals.

Research Findings: Synthesis of a Pyridinyl Thiazole NNN Ligand

Detailed research has demonstrated the utility of 4-(2-bromoacetyl)benzonitrile in creating a specific tridentate NNN ligand. In a key synthetic pathway, 4-(2-bromoacetyl)benzonitrile is reacted with 2-benzoylpyridine thiosemicarbazone. researchgate.netsci-hub.seua.pt This reaction, following the principles of Hantzsch thiazole synthesis, results in the formation of a thiazole ring, yielding the tridentate NNN ligand, 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile, referred to as ppytbH. researchgate.netsci-hub.seua.pt

This ligand has been shown to form a well-defined octahedral complex with cobalt(II) perchlorate (B79767) salt in a solution of acetonitrile (B52724) and methanol. researchgate.netsci-hub.seua.pt The resulting coordination complex has the composition Co(ppytbH)₂₂·3H₂O. researchgate.netua.pt The structure and properties of both the free ligand (ppytbH) and its cobalt(II) complex have been extensively characterized using methods such as single X-ray crystallography, NMR spectroscopy, and infrared spectroscopy. researchgate.netsci-hub.seua.pt

The bromoacetyl group of the parent benzonitrile compound is a key reactive site that enables the formation of such complex ligands, which are instrumental in the development of novel coordination compounds.

Interactive Data Table: NNN Ligand and Cobalt(II) Complex

Below is a summary of the synthesized NNN ligand and its corresponding cobalt complex.

| Compound Name | Precursor | Reactant | Metal Ion | Complex Composition | Geometry |

| 4-(2-(2-(phenyl(pyridine-2-yl)methylene)hydrazinyl)thiazole-4-yl)benzonitrile (ppytbH) | 4-(2-Bromoacetyl)benzonitrile | 2-Benzoylpyridine thiosemicarbazone | N/A | N/A | N/A |

| Co(ppytbH)₂₂·3H₂O | ppytbH | Cobalt(II) perchlorate hexahydrate | Co(II) | Co(ppytbH)₂₂·3H₂O | Octahedral |

Computational and Spectroscopic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of organic molecules. It offers a balance between accuracy and computational cost, making it suitable for studying systems like 2-(2-Bromoacetyl)benzonitrile. DFT calculations can predict molecular geometries, electronic structures, and reaction mechanisms with high precision.

Elucidation of Molecular Structures and Conformations

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the spatial relationship between the benzonitrile (B105546) ring and the bromoacetyl side chain.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of analogous structures. Actual experimental values may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-CN | ~1.45 Å | |

| C≡N | ~1.15 Å | |

| C-C=O | ~1.51 Å | |

| C=O | ~1.22 Å | |

| C-Br | ~1.95 Å | |

| Bond Angles | C-C-C (aromatic) | ~119 - 121° |

| C-C-CN | ~118° | |

| C-C=O | ~119° | |

| O=C-CH2 | ~121° | |

| C-CH2-Br | ~112° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the valence band. A molecule uses the electrons in its HOMO to act as a nucleophile or electron donor. wikipedia.org A higher HOMO energy level indicates a greater ability to donate electrons. taylorandfrancis.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. A molecule uses its LUMO to accept electrons, acting as an electrophile. wikipedia.org A lower LUMO energy level suggests a greater ability to accept electrons. taylorandfrancis.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and easier electronic excitation. wikipedia.orgschrodinger.com

For this compound, DFT calculations can map the electron density of these frontier orbitals. The HOMO is expected to be distributed primarily over the aromatic benzonitrile ring, while the LUMO is likely localized on the electrophilic bromoacetyl moiety, particularly the antibonding π* orbital of the carbonyl group. The presence of electron-withdrawing groups (both cyano and bromoacetyl) would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene (B151609).

Table 2: Representative Frontier Molecular Orbital Properties for a Substituted Benzonitrile (Illustrative) Note: Values are based on DFT calculations for similar aromatic ketones and nitriles and are for illustrative purposes.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 to -7.5 | Indicates electron-donating capability |

| ELUMO | -1.5 to -2.5 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.5 to 5.5 | Correlates with chemical reactivity and stability |

Prediction of Reactivity and Reaction Pathways

DFT calculations, combined with FMO analysis, are powerful tools for predicting the reactivity of a molecule. rsc.org By analyzing the distribution and energies of the frontier orbitals and calculating reactivity descriptors, chemists can identify the most likely sites for nucleophilic and electrophilic attack. scielo.org.mxjmcs.org.mx

In this compound, the bromoacetyl group is a potent electrophilic site. The carbon atom alpha to the carbonyl group is particularly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. Furthermore, bromine is an excellent leaving group. FMO analysis would confirm this, showing a large LUMO coefficient on this alpha-carbon. Therefore, DFT studies can predict that this molecule will readily undergo nucleophilic substitution reactions at the CH₂Br group.

Electronic Properties for Optoelectronic Applications

DFT is instrumental in predicting the electronic properties of molecules for potential use in optoelectronic devices. The HOMO-LUMO energy gap calculated through DFT is directly related to the electronic and optical properties of a material. schrodinger.com A smaller energy gap often corresponds to absorption of light at longer wavelengths. By introducing different substituent groups onto an aromatic core, the HOMO and LUMO energy levels can be fine-tuned to achieve desired optical properties, such as the color of emitted light in organic light-emitting diodes (OLEDs). researchgate.net Studies on various benzonitrile derivatives have demonstrated that their electronic and transport properties can be systematically modified, indicating their potential as building blocks for novel optoelectronic materials. researchgate.net

Spectroscopic Characterization Methodologies

Spectroscopic methods are used to probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide information about the chemical environment of each unique nucleus in a molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methylene (CH₂) protons. The aromatic region would display a complex multiplet pattern between approximately 7.4 and 7.8 ppm, characteristic of an ortho-disubstituted benzene ring. The methylene protons of the bromoacetyl group would appear as a sharp singlet further downfield, typically in the range of 4.5 to 5.0 ppm, due to the deshielding effects of the adjacent carbonyl and bromine.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. openstax.org The carbonyl carbon (C=O) would be the most downfield signal, expected around 190 ppm. The nitrile carbon (C≡N) would appear in the 115-120 ppm range. compoundchem.comwisc.edu The six aromatic carbons would produce signals in the 125-140 ppm region, and the methylene carbon (CH₂Br) would be observed in the 30-40 ppm range. openstax.orglibretexts.org The combination of ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Illustrative) Note: Predicted chemical shifts are in ppm relative to TMS, assuming CDCl₃ as the solvent.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic-H | 7.4 - 7.8 | Multiplet (m) |

| -CH₂Br | 4.6 - 4.9 | Singlet (s) | |

| ¹³C | C=O | ~190 | - |

| Aromatic-C | 128 - 138 | - | |

| Aromatic-C-CN | ~112 | - | |

| C≡N | ~117 | - | |

| -CH₂Br | 30 - 35 | - |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by several characteristic absorption bands. The presence of the nitrile group (C≡N) would result in a sharp, medium-intensity peak in the range of 2260-2222 cm⁻¹. The carbonyl group (C=O) of the ketone is anticipated to produce a strong, sharp absorption band between 1725-1705 cm⁻¹. The aromatic nature of the benzene ring would be confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1475 cm⁻¹ region. Finally, the aliphatic C-H stretching of the bromoacetyl group would be observed in the 3000-2840 cm⁻¹ range, and the C-Br bond would exhibit a stretching vibration in the lower frequency "fingerprint" region. wikipedia.orgscribd.comvscht.czresearchgate.net

UV-Visible Spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions characteristic of both the benzonitrile and acetophenone chromophores. Benzonitrile typically displays a primary absorption band (π→π) around 224 nm and a weaker secondary band at approximately 271 nm. latech.edu Similarly, acetophenone exhibits a strong π→π transition near 241 nm and a much weaker n→π* transition at a longer wavelength, often around 320 nm. studyraid.comphotochemcad.comchegg.com Therefore, this compound would likely present a complex spectrum with strong absorptions below 300 nm due to π→π* transitions of the aromatic system conjugated with the carbonyl and nitrile groups, and a weak n→π* transition from the carbonyl group at a longer wavelength. aip.org

| Spectroscopy Type | Predicted Peak/Band (λmax or cm⁻¹) | Associated Functional Group or Transition |

|---|---|---|

| Infrared (IR) | ~3100-3000 cm⁻¹ | Aromatic C-H Stretch |

| Infrared (IR) | ~3000-2840 cm⁻¹ | Aliphatic C-H Stretch |

| Infrared (IR) | ~2240 cm⁻¹ | Nitrile (C≡N) Stretch |

| Infrared (IR) | ~1715 cm⁻¹ | Ketone (C=O) Stretch |

| Infrared (IR) | ~1600-1475 cm⁻¹ | Aromatic C=C Stretch |

| UV-Visible | ~240-280 nm | π → π* Transition (Aromatic System) |

| UV-Visible | >300 nm (weak) | n → π* Transition (Carbonyl Group) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₉H₆BrNO. A key feature in its mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the spectrum would show two molecular ion peaks of almost equal intensity at m/z values separated by two units (M⁺ and M+2). miamioh.edujove.comwpmucdn.com

The primary fragmentation pathway for aromatic ketones is typically α-cleavage, the breaking of the bond adjacent to the carbonyl group. asdlib.orgresearchgate.net For this compound, this would involve two main α-cleavage events:

Loss of the bromine radical (•Br), leading to a fragment ion.

Loss of the bromomethyl radical (•CH₂Br), resulting in the stable 2-cyanobenzoyl cation.

Further fragmentation could involve the loss of carbon monoxide (CO) from the benzoyl cation to yield a cyanophenyl cation. asdlib.org

| Predicted m/z | Ion/Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 223/225 | [C₉H₆BrNO]⁺• | Molecular Ion (M⁺• and M+2⁺•) |

| 144 | [C₉H₆NO]⁺ | Loss of •Br |

| 130 | [C₈H₄NO]⁺ | Loss of •CH₂Br (α-cleavage) |

| 102 | [C₇H₄N]⁺ | Loss of CO from [C₈H₄NO]⁺ |

Fluorescence Spectroscopy in Photophysical Studies

Molecular Docking Studies in Biological Research

While molecular docking studies specifically targeting this compound are limited, the compound's structure, particularly the α-bromoacetyl group, makes it a prime candidate for investigation as an irreversible inhibitor of enzymes. wikipedia.orgalgoreducation.com This functional group is a reactive electrophile that can form covalent bonds with nucleophilic amino acid residues in a protein's active site. nih.govnih.gov

Ligand-Protein Interaction Analysis (e.g., DNA binding, enzyme inhibition)

The primary mechanism of interaction for a molecule like this compound with a protein target is covalent irreversible inhibition. wikipedia.org The process typically begins with the non-covalent binding of the inhibitor to the enzyme's active site, guided by interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking involving the benzonitrile portion of the molecule. This initial binding orients the reactive α-bromoacetyl "warhead" in proximity to a nucleophilic amino acid residue. researchgate.net

The subsequent step is the formation of a stable covalent bond between the methylene carbon of the inhibitor and a nucleophilic side chain of an amino acid like cysteine (via its thiol group), histidine (via its imidazole nitrogen), or serine (via its hydroxyl group). wikipedia.orgnih.govyoutube.com This alkylation of the enzyme permanently deactivates it, as the inhibitor cannot be displaced by the natural substrate. This mechanism is highly effective and is utilized by numerous drugs. nih.gov While no specific DNA binding studies are reported, the electrophilic nature of the compound suggests potential reactivity with nucleophilic sites on DNA bases, such as the N7 of guanine, though this would require further investigation. acs.org

Identification of Potential Binding Sites and Mechanisms

In the context of enzyme inhibition, the binding site is the enzyme's active site or a nearby allosteric site that contains a reactive nucleophile. The identification of this site is crucial for understanding the inhibitor's mechanism and for the rational design of more potent and selective drugs. mdpi.com

The mechanism proceeds as follows:

Initial Reversible Binding: The inhibitor (I) first forms a reversible, non-covalent complex (E•I) with the enzyme (E). The affinity of this initial binding is determined by the non-covalent interactions between the inhibitor's scaffold (the benzonitrile ring) and the enzyme's binding pocket.

Covalent Modification: Once positioned correctly, the electrophilic methylene carbon of the α-bromoacetyl group is attacked by a nucleophilic residue in the binding site. This results in the formation of a stable, covalent enzyme-inhibitor adduct (E-I) and the displacement of the bromide ion. nih.govyoutube.com

Irreversible Inactivation: The formation of this covalent bond is effectively irreversible, leading to a permanent loss of enzyme activity. The only way for the biological system to recover activity is to synthesize new enzyme molecules. youtube.com

This type of mechanism-based inactivation is a powerful strategy in drug design, leading to high potency and prolonged duration of action. nih.govresearchgate.net

| Compound Name |

|---|

| This compound |

| Benzonitrile |

| Acetophenone |

| Carbon Monoxide |

Exploration of Biological Activities and Mechanisms of Action

Antimicrobial Activity Investigations (e.g., Anti-Candida Activity)

Derivatives of 2-(2-Bromoacetyl)benzonitrile have been a focus of research for developing new antifungal agents, particularly against various Candida species, which are common opportunistic pathogens.

In one study, a series of acylhydrazone derivatives were synthesized using 4-(2-Bromoacetyl)benzonitrile (B32679) as a starting material. These new compounds were then tested for their in vitro activity against several strains of Candida. The results showed that some of the synthesized compounds exhibited anti-Candida activity comparable to the established antifungal drug, fluconazole (B54011). For instance, two of the compounds displayed the same Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) as fluconazole against C. albicans strains.

The study also highlighted some structure-activity relationships. A derivative with a hydroxyl group in the ortho position (2-OH-phenyl) of a terminal phenyl ring showed double the anti-Candida activity compared to a derivative with the hydroxyl group in the para position (4-OH-phenyl). Furthermore, compounds substituted with 4-F-phenyl or 4-Cl-phenyl groups demonstrated superior activity compared to those with 4-OH-phenyl or 4-OCH₃-phenyl substitutions.

Table 1: Anti-Candida Activity of Selected Acylhydrazone Derivatives

| Compound | Target Strain | MIC (µg/mL) | MFC (µg/mL) |

|---|---|---|---|

| Derivative 1 | C. albicans | 15.62 | 31.25 |

| Derivative 2 | C. albicans | 15.62 | 31.25 |

| Fluconazole (Reference) | C. albicans | 15.62 | 31.25 |

| Derivative 3 (4-F-phenyl) | C. krusei | 15.62 | 31.25 |

| Derivative 4 (4-Cl-phenyl) | C. krusei | 15.62 | 31.25 |

| Fluconazole (Reference) | C. krusei | 15.62 | 31.25 |

| Derivative 4 (4-Cl-phenyl) | C. parapsilosis | 7.81 | 15.62 |

| Fluconazole (Reference) | C. parapsilosis | 7.81 | 15.62 |

Note: Data is based on findings for novel acylhydrazones derived from 4-(2-Bromoacetyl)benzonitrile.

Mechanisms of Fungal Lanosterol (B1674476) 14α-Demethylase Inhibition

The primary mechanism of action for many azole antifungal drugs is the inhibition of the enzyme lanosterol 14α-demethylase (also known as CYP51). nih.gov This enzyme is a critical component in the fungal cell membrane's biosynthesis pathway, responsible for converting lanosterol into ergosterol (B1671047). ucdavis.edu Ergosterol is the main sterol in fungal membranes and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes. nih.gov

By inhibiting lanosterol 14α-demethylase, the production of ergosterol is depleted, which increases membrane permeability and leads to the accumulation of toxic sterol precursors. nih.gov This disruption ultimately inhibits fungal growth and can lead to cell death. ucdavis.edu To investigate if the acylhydrazone derivatives of 4-(2-Bromoacetyl)benzonitrile act via this established mechanism, a molecular docking study was conducted. The study evaluated the binding poses of the synthesized compounds toward the lanosterol 14α-demethylase enzyme, suggesting this as a likely target for their observed anti-Candida activity.

Anticancer Activity Studies

In addition to antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. The primary mechanism explored in this context is the disruption of the cellular cytoskeleton through microtubule inhibition.

Cytotoxicity Against Specific Cell Lines (e.g., U937 human monocytic cells)

While various derivatives of this compound have demonstrated cytotoxic effects against multiple cancer cell lines, specific studies detailing their activity against U937 human monocytic cells are not extensively documented in the reviewed literature. The U937 cell line is a well-established model for studying apoptosis and cellular differentiation in myeloid leukemia. nih.govnih.gov General findings indicate that compounds derived from this scaffold can exert cytotoxic effects, but specific data, such as IC₅₀ values for the U937 cell line, are not available in the cited sources.

Investigation of DNA Binding Properties (e.g., Intercalative Mode)

The primary mechanism of anticancer action identified for derivatives of this compound is the inhibition of tubulin polymerization. Scientific literature has not focused on DNA binding or intercalation as a mode of action for this specific class of compounds. DNA intercalators are typically planar molecules that insert themselves between the base pairs of DNA, disrupting its structure and function. nih.govnih.gov There is no evidence in the reviewed sources to suggest that this compound or its known anticancer derivatives function through this intercalative mechanism.

Research on Microtubule Dynamics and Inhibition

A significant finding in the anticancer research of this compound is that 4-(2-Bromoacetyl)benzonitrile serves as a chemical precursor for the synthesis of STA-5312, a potent and orally active microtubule inhibitor. Microtubules are crucial components of the cytoskeleton and are essential for cell division, particularly the formation of the mitotic spindle. researchgate.net

Microtubule inhibitors are a major class of anticancer drugs. They work by disrupting microtubule dynamics—either by preventing the polymerization of tubulin subunits into microtubules or by preventing the depolymerization of assembled microtubules. This interference with the normal function of the mitotic spindle leads to a cell cycle arrest, typically at the G2/M phase, which ultimately triggers programmed cell death (apoptosis). researchgate.net The development of STA-5312 from a this compound scaffold firmly places this class of compounds within the category of microtubule-targeting agents.

Table 2: Role of this compound in Anticancer Agent Synthesis

| Precursor Compound | Synthesized Active Agent | Mechanism of Action | Therapeutic Area |

|---|

Apoptosis Induction Pathways (e.g., Caspase Activity, PARP Cleavage)

The induction of apoptosis is the ultimate outcome for cancer cells treated with microtubule inhibitors. This programmed cell death is executed by a family of proteases called caspases. The apoptotic process is generally divided into extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of a caspase cascade.

While direct studies measuring specific caspase activity following treatment with this compound derivatives were not identified, the known mechanism of microtubule inhibition strongly implies the activation of these pathways. Cell cycle arrest caused by microtubule disruption is a potent trigger for the intrinsic apoptotic pathway. This leads to the activation of initiator caspases (like caspase-9), which in turn activate executioner caspases (like caspase-3).

A key event in apoptosis is the cleavage of Poly(ADP-ribose) polymerase (PARP) by activated caspases, particularly caspase-3. nih.gov PARP is a nuclear enzyme involved in DNA repair. Its cleavage into characteristic fragments is considered a hallmark of apoptosis. This cleavage prevents the cell from repairing DNA damage, ensuring the completion of the apoptotic program. nih.gov Therefore, it is mechanistically plausible that the anticancer effects of microtubule inhibitors derived from this compound are mediated through the induction of apoptosis involving caspase activation and subsequent PARP cleavage.

Enzyme Inhibition Studies (e.g., Glycogen Synthase Kinase 3 (GSK-3) Inhibition)

There is no available research that specifically investigates the inhibitory effects of this compound on Glycogen Synthase Kinase 3 (GSK-3) or any other enzymes. While a related isomer, 4-(2-Bromoacetyl)benzonitrile, has been noted for its utility in studying the irreversible inhibition of GSK-3, no such activity has been documented for the 2-isomer.

Antiviral Activity Research (e.g., HIV Replication Inhibition)

Scientific inquiry into the potential antiviral properties of this compound, including its capacity to inhibit the replication of viruses such as HIV, has not been reported in the available literature.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Mechanisms

Consistent with the absence of data on its antiviral activity, there is no information available describing the binding mechanisms of this compound to non-nucleoside reverse transcriptase inhibitor (NNRTI) binding sites.

Future Research Directions and Synthetic Prospects

Development of Novel Reaction Methodologies

The development of innovative and efficient synthetic methods is crucial for expanding the chemical space accessible from 2-(2-Bromoacetyl)benzonitrile. Future research in this area is likely to focus on several key aspects:

Catalyst-Mediated Transformations: Exploring novel catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts, could lead to more selective and efficient transformations of the bromoacetyl group. For instance, developing asymmetric catalytic methods would enable the stereocontrolled synthesis of chiral derivatives, which is of paramount importance in drug discovery.

Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound would offer a rapid and atom-economical approach to complex molecular architectures. Such strategies would streamline synthetic pathways and reduce waste.

Photoredox and Electrochemical Synthesis: The application of photoredox catalysis and electrosynthesis could provide access to unique reactive intermediates and reaction pathways that are not achievable through traditional thermal methods. These green chemistry approaches could lead to the development of more sustainable synthetic routes to novel derivatives.

Tandem and Cascade Reactions: Investigating tandem or cascade reactions initiated by the reaction of this compound with various nucleophiles could lead to the efficient construction of polycyclic systems. For example, a nucleophilic attack on the α-carbon followed by an intramolecular cyclization involving the nitrile group can be envisioned. Research has shown that 2-acetylbenzonitriles can undergo tandem reactions with nucleophiles to form 3,3-disubstituted isoindolinones. researchgate.net

Design of Advanced Derivatives with Enhanced Functionality

The core structure of this compound provides a foundation for the design of advanced derivatives with tailored properties and enhanced functionalities. Future efforts in this domain will likely concentrate on:

Bioisosteric Replacements: The synthesis of analogs where the nitrile or bromoacetyl groups are replaced by other functional groups (bioisosteres) could lead to derivatives with improved pharmacokinetic profiles, enhanced target binding, or reduced toxicity.

Hybrid Molecules: Covalently linking the this compound scaffold to other known pharmacophores or bioactive molecules could result in hybrid compounds with dual or synergistic biological activities.

Fluorinated Derivatives: The introduction of fluorine atoms into the benzonitrile (B105546) ring or the acetyl chain could significantly modulate the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives, potentially leading to compounds with improved drug-like properties.

Conformationally Constrained Analogs: The design and synthesis of rigid or semi-rigid analogs of this compound could provide valuable insights into the bioactive conformation and lead to derivatives with higher potency and selectivity.

Exploration of New Biological Targets and Therapeutic Applications

While the biological activities of derivatives of the isomeric 4-(2-Bromoacetyl)benzonitrile (B32679) have been explored, for instance, in the synthesis of microtubule inhibitors and Glycogen synthase kinase 3 (GSK-3) inhibitors, the full therapeutic potential of derivatives of this compound remains largely untapped. chemicalbook.commedchemexpress.com Future research should focus on:

Screening against Diverse Biological Targets: High-throughput screening of libraries of this compound derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could identify novel lead compounds for various diseases.

Anticancer and Antimicrobial Agents: Given that many heterocyclic compounds derived from phenacyl bromides exhibit anticancer and antimicrobial properties, it is plausible that derivatives of this compound could also possess such activities. For example, derivatives of 3-(2-Bromoacetyl)-2H-chromen-2-one have been investigated for their cytotoxicity. mdpi.com

Enzyme Inhibitors: The electrophilic nature of the α-bromoketone makes it a potential covalent modifier of enzymatic targets. This "covalent drug" approach could lead to inhibitors with high potency and prolonged duration of action.

Neurological and Inflammatory Disorders: Exploring the activity of these derivatives on targets involved in neurological and inflammatory pathways could open up new avenues for the treatment of these complex diseases.

Integration with Flow Chemistry and High-Throughput Synthesis

The integration of modern synthetic technologies such as flow chemistry and high-throughput synthesis can significantly accelerate the discovery and development of novel derivatives of this compound.

Flow Synthesis: Continuous flow technology offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. thieme-connect.desemanticscholar.orgbohrium.com The synthesis of this compound and its subsequent reactions could be adapted to flow processes, enabling the rapid and safe production of a wide range of derivatives.

High-Throughput Experimentation (HTE): HTE platforms can be employed for the rapid optimization of reaction conditions and the parallel synthesis of large libraries of derivatives. This approach would significantly accelerate the structure-activity relationship (SAR) studies.

Automated Synthesis and Purification: The combination of flow chemistry with automated purification systems would allow for the seamless and efficient production of pure compounds for biological screening.

Further Computational Modeling for Structure-Activity Relationship (SAR) Elucidation

Computational modeling plays an increasingly important role in modern drug discovery. In the context of this compound derivatives, computational approaches can be utilized to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their physicochemical properties.

Identify Potential Binding Modes: Molecular docking and molecular dynamics simulations can be used to predict how these derivatives interact with their biological targets at the atomic level, providing insights into the key interactions responsible for their activity.

Guide the Design of New Derivatives: The insights gained from computational studies can be used to guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies are crucial for optimizing lead compounds. nih.govmdpi.comresearchgate.netnih.gov

Virtual Screening: Large virtual libraries of this compound derivatives can be screened against various biological targets to identify promising candidates for synthesis and biological evaluation.

Below is a table summarizing the potential research directions and their expected outcomes.

| Research Direction | Key Methodologies | Expected Outcomes |

| Novel Reaction Methodologies | Catalysis, Multi-component reactions, Photoredox/Electrochemistry, Tandem reactions | More efficient, selective, and sustainable synthetic routes to a wider range of derivatives. |

| Advanced Derivatives Design | Bioisosteric replacement, Hybrid molecules, Fluorination, Conformational constraint | Derivatives with improved drug-like properties, enhanced functionality, and novel mechanisms of action. |

| New Biological Targets | High-throughput screening, In vitro/in vivo assays | Identification of novel lead compounds for various therapeutic areas, including cancer, infectious diseases, and neurological disorders. |

| Flow Chemistry & HTS | Continuous flow reactors, Automated synthesis platforms | Accelerated discovery and development of new derivatives, improved safety, and scalability of synthesis. |

| Computational Modeling | QSAR, Molecular docking, Molecular dynamics | Rational design of more potent and selective derivatives, prediction of biological activity, and elucidation of binding modes. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromoacetyl)benzonitrile, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via bromoacetylation of benzonitrile derivatives. For example, bromoacetyl bromide reacts with benzonitrile in the presence of AlCl₃ at 0°C in 1,2-dichloroethane, yielding 80% product after purification . Alternative routes involve lithiation of 3-bromothiophene with n-butyllithium (−78°C), followed by sulfur addition and reaction with 4-(2-bromoacetyl)benzonitrile to form intermediates for polymer synthesis . Optimization includes controlling temperature (−78°C to −10°C), solvent choice (DMF, chlorobenzene), and stoichiometric ratios of reagents like Zn(CN)₂ and Pd(PPh₃)₄ in catalytic steps .

Q. How is this compound characterized structurally and spectroscopically?

- Answer : Key techniques include:

- ¹H NMR : Peaks at δ 4.84 (s, CH₂) and aromatic proton signals between δ 7.32–8.17 in DMSO-d₆ .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 277 [M+1]) confirm molecular weight .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions, such as water-π stacking in hydrates .

- Vibrational spectroscopy : Quantum chemical calculations validate experimental IR/Raman spectra, particularly for C≡N and C=O stretches .

Q. What safety precautions are critical when handling this compound?

- Answer : The compound is a brominated acetyl derivative, requiring inert atmosphere storage (2–8°C) and protection from moisture . Use fume hoods to avoid inhalation, and immediately wash skin/eyes with water upon contact. Emergency protocols include artificial respiration for inhalation exposure and silica gel chromatography for spill containment .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of heterocyclic compounds with biological activity?

- Answer : It serves as a versatile alkylating agent in heterocycle formation:

- Thiazoles : Reacts with thioacetamide via Hantzsch condensation to yield 2-methylthiazole derivatives, precursors for anti-Candida agents .

- Imidazoles : Condensation with formamide produces 3-(1H-imidazol-4-yl)benzonitrile, a scaffold for indoleamine 2,3-dioxygenase inhibitors (43% yield) .

- Triazoles : Couples with tetrazoles under basic conditions to generate selective farnesyltransferase inhibitors .

Q. What role does this compound play in polymer chemistry, and how are its electronic properties exploited?

- Answer : It is a precursor for π-conjugated polymers. For example:

- Suzuki coupling : Polymerizes with biphenyl or anthracene to form P1 and P2, which exhibit tunable optoelectronic properties for OLEDs .

- Electrochemical studies : Derivatives like DACB and BACB show high quantum efficiency (ΦPL > 90%) and thermally activated delayed fluorescence (TADF) due to charge-transfer interactions .

Q. How can computational methods resolve contradictions in experimental data for reactions involving this compound?

- Answer : Discrepancies in reaction yields or regioselectivity are addressed via:

- DFT calculations : Predict transition states and activation energies for bromoacetylation pathways .

- Solvent effect modeling : Explains hydrate formation trends in polar vs. nonpolar solvents (e.g., water-π interactions in DMF vs. chlorobenzene) .

- Docking studies : Validate bioactivity of synthesized inhibitors (e.g., xanthine oxidase inhibitors with IC₅₀ < 1 µM) .

Q. What strategies improve the regioselectivity of this compound in multi-step syntheses?

- Answer : Key approaches include:

- Protecting groups : Use of ketal-protected thioamides to direct bromoacetyl coupling in HIV replication inhibitor syntheses .

- Temperature control : Bromination at −10°C with NBS minimizes side reactions in polymer intermediate synthesis .

- Catalytic systems : Pd(PPh₃)₄ enhances cyanide substitution in triflate intermediates (73% yield) .

Methodological Considerations

- Synthetic reproducibility : Always confirm reagent dryness (e.g., anhydrous DMF) and monitor reaction progress via TLC .

- Data validation : Cross-reference NMR shifts with computed spectra (e.g., Gaussian 09) and elemental analysis for purity .

- Biological assays : Pair in vitro IC₅₀ measurements with molecular dynamics simulations to correlate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.